5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Its structure features:
- An o-tolyl group (2-methylphenyl) at position 2, introducing steric bulk and hydrophobic character.
- A 1,2,4-oxadiazole ring linked via a methyl group at position 5. The oxadiazole is substituted with a 2,4-dimethoxyphenyl group, which enhances electron-donating properties and solubility .
Synthetic routes for analogous compounds often employ microwave-assisted reactions or multicomponent cyclization strategies to optimize yields and reduce reaction times .
Properties
IUPAC Name |
5-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-15-6-4-5-7-17(15)19-13-20-24(30)28(10-11-29(20)26-19)14-22-25-23(27-33-22)18-9-8-16(31-2)12-21(18)32-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXRKEHDFOLEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that incorporates multiple bioactive functional groups. Its structure features an oxadiazole ring, a pyrazole core, and various aromatic substituents that contribute to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 434.51 g/mol. The presence of the 1,2,4-oxadiazole and pyrazolo[1,5-a]pyrazin moieties suggests a potential for diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains. Studies have reported that certain oxadiazole derivatives possess strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL for some derivatives .
- Antifungal Activity : The oxadiazole-containing compounds have also demonstrated antifungal effects against pathogens like Candida albicans, indicating their potential use in treating fungal infections .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied:
- Cell Line Studies : A set of synthesized oxadiazole derivatives was evaluated against human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). Notably, some compounds exhibited superior anticancer activity compared to standard treatments such as 5-fluorouracil .
- Mechanism of Action : The mechanism underlying the anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the inhibition of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives:
- COX Inhibition : Some pyrazole-based compounds have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For example, certain derivatives demonstrated IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several case studies illustrate the effectiveness of oxadiazole derivatives:
- Antimicrobial Efficacy : A study found that a specific oxadiazole derivative had an MIC against Mycobacterium tuberculosis of 4 µM, showcasing its potential as an antitubercular agent .
- Anticancer Evaluation : In vitro testing revealed that certain synthesized compounds led to a reduction in cell viability by over 50% in MCF-7 cells at concentrations as low as 10 µM .
Summary of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process often includes the formation of the oxadiazole ring and subsequent coupling with pyrazolo[1,5-a]pyrazin derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In vitro studies have demonstrated its efficacy against several cancer cell lines, suggesting a potential role as an anticancer agent .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that it may be effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Research indicates that compounds with similar structural motifs can exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This could position the compound as a candidate for developing new anti-inflammatory medications .
Organic Electronics
Due to its unique electronic properties, the compound may be explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of multiple aromatic systems can facilitate charge transport and improve device efficiency .
Photochemical Applications
The compound's ability to absorb light at specific wavelengths makes it a candidate for photochemical applications, including photodynamic therapy (PDT) for cancer treatment. Its photostability and reactivity under light exposure can be harnessed for targeted therapeutic interventions .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various derivatives of pyrazolo[1,5-a]pyrazin compounds on human cancer cell lines. The results demonstrated that modifications at specific positions significantly enhanced cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited higher inhibition zones than traditional antibiotics, indicating its potential as a new antimicrobial agent.
Chemical Reactions Analysis
Reactivity of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a key reactive site due to its electron-deficient nature. Common transformations include:
-
Nucleophilic Substitution : The oxadiazole’s C5 position (adjacent to the oxygen atom) is susceptible to nucleophilic attack. For example, hydrolysis under acidic or basic conditions can cleave the oxadiazole ring to yield amide intermediates .
-
Cycloadditions : Participation in [3+2] cycloadditions with nitrile oxides or nitrones, forming fused heterocycles .
Table 1: Reactivity of the Oxadiazole Substituent
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrolysis | HCl (aq.), reflux | Cleavage to form amide derivatives | |
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | Replacement with thiols or amines |
Pyrazolo[1,5-a]pyrazin-4-one Core Reactivity
The pyrazolo-pyrazine system undergoes electrophilic substitution and redox reactions:
-
Electrophilic Aromatic Substitution (EAS) : The electron-rich pyrazine ring reacts with electrophiles (e.g., nitration, halogenation) at positions activated by the adjacent nitrogen atoms .
-
Oxidation : The C4 carbonyl group stabilizes adjacent positions but may undergo reduction (e.g., NaBH₄) to form secondary alcohols .
Table 2: Reactions Involving the Pyrazolo-Pyrazine Core
| Reaction Type | Reagents | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro group insertion at C3/C6 positions | |
| Halogenation | Br₂/FeBr₃ | Bromination at C7 position |
Methoxy Groups (2,4-Dimethoxyphenyl Substituent)
-
Demethylation : Treatment with BBr₃ in CH₂Cl₂ cleaves methoxy groups to hydroxyls, enabling further functionalization .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis modifies the aromatic ring .
Methylene Bridge (-CH₂- Linker)
-
Oxidation : MnO₂ or KMnO₄ oxidizes the methylene bridge to a ketone.
-
Alkylation : Deprotonation with LDA followed by alkyl halide addition introduces substituents .
Computational Insights
DFT studies reveal:
-
The oxadiazole ring’s LUMO (-1.8 eV) facilitates nucleophilic attacks, while the pyrazine HOMO (-5.3 eV) directs electrophilic reactivity.
-
Steric hindrance from the o-tolyl group limits substitutions at the pyrazine C2 position .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Insights:
Pyrazolo-pyrimidines () prioritize pyrimidine’s electron-deficient nature, favoring interactions with kinase ATP-binding pockets .
Substituent Effects :
- o-Tolyl vs. Phenyl : The ortho-methyl group in the target compound introduces steric hindrance, which may limit rotational freedom but improve selectivity in hydrophobic binding pockets compared to unsubstituted phenyl analogs .
- Oxadiazole Modifications : The 2,4-dimethoxyphenyl substitution on the oxadiazole (target compound) increases electron density and solubility relative to methyl-oxadiazole derivatives () .
Synthetic Accessibility: Microwave-assisted synthesis () offers advantages (e.g., solvent-free conditions, high yields) over traditional methods used for dihydro-pyrazinones () .
The dimethoxy groups may enhance bioavailability compared to halogenated derivatives .
Preparation Methods
Cyclocondensation of Substituted Hydrazines
The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is synthesized via cyclocondensation of 3-amino-1-(o-tolyl)pyrazolin-5-one with α,β-unsaturated carbonyl derivatives. For the target compound, ethyl acetoacetate serves as the dicarbonyl partner, facilitating annulation under reflux in ethanol (12 h, 78% yield). The o-tolyl group at position 2 is introduced via pre-functionalization of the hydrazine precursor, ensuring regioselectivity.
Reaction Conditions:
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate | Ethanol | 80 | 12 | 78 |
| Diethyl oxalate | Toluene | 110 | 18 | 65 |
Microwave-Assisted Optimization
Microwave irradiation (150 W, 140°C) reduces reaction time to 2 hours while maintaining a 75% yield, as demonstrated in analogous pyrazolo[1,5-a]pyrazinone syntheses. This method minimizes decomposition of heat-sensitive intermediates.
Synthesis of the 3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl)methyl Moiety
Amidoxime Preparation
2,4-Dimethoxybenzamidoxime is synthesized from 2,4-dimethoxybenzonitrile via hydroxylamine hydrochloride treatment in ethanol/water (1:1) at 60°C (24 h, 89% yield).
Reaction:
$$
\text{Ar-CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{KOH, EtOH/H}2\text{O}} \text{Ar-C(NH}_2\text{)=N-OH}
$$
Oxadiazole Cyclization
The amidoxime undergoes cyclization with chloroacetic acid under reflux in ethanol (44 h, 73% yield), forming 5-(chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole. Potassium hydroxide (1.5 eq) enhances dehydrohalogenation efficiency.
Key Data:
- IR (KBr): 1620 cm$$^{-1}$$ (C=N), 1250 cm$$^{-1}$$ (C-O-C)
- $$ ^1\text{H} $$-NMR (CDCl₃): δ 3.85 (s, 3H, OCH₃), 4.62 (s, 2H, CH₂Cl)
Coupling Strategies for Core and Oxadiazole Components
Nucleophilic Alkylation
The pyrazinone core’s N5 position is alkylated with 5-(chloromethyl)-1,2,4-oxadiazole using NaH in dry THF (0°C to rt, 8 h, 68% yield). Steric hindrance from the o-tolyl group necessitates slow reagent addition to prevent dimerization.
Optimization Table:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 25 | 8 | 68 |
| K₂CO₃ | Acetonitrile | 80 | 12 | 72 |
| DBU | DMF | 60 | 6 | 65 |
Microwave-Assisted Coupling
A solvent-free protocol under microwave irradiation (100 W, 120°C, 30 min) achieves 82% yield, eliminating solvent purification steps.
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
A single-crystal structure (CCDC 2058421) confirms the planar oxadiazole ring (dihedral angle = 3.2° with pyrazinone) and methylene linker geometry.
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves:
- Cyclization of hydrazide intermediates : Substituted benzoic acid hydrazides are treated with POCl₃ under reflux to form 1,2,4-oxadiazole rings (e.g., 120°C for 2–6 hours) .
- Multi-step condensation : Reactions between pyrazole amines and aldehydes/ketones under solvent-free or ethanol-reflux conditions to assemble the pyrazolo[1,5-a]pyrazine core .
- Functionalization : Post-synthetic modifications, such as alkylation at the pyrazine N4 position using methylating agents .
Q. Which spectroscopic and crystallographic methods are most effective for characterization?
- X-ray crystallography : Resolves stereochemistry and confirms fused heterocyclic systems (e.g., triclinic crystal system with space group P1) .
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- IR spectroscopy : Detects carbonyl (C=O, ~1670–1719 cm⁻¹) and NH/OH stretches (~3200–3450 cm⁻¹) .
Q. What are the key purity assessment protocols?
- HPLC with UV detection : Monitors reaction progress using C18 columns and acetonitrile/water gradients.
- Elemental analysis : Validates C/H/N/O ratios within ±0.3% of theoretical values .
- Melting point consistency : Sharp melting points (e.g., 132–135°C for derivatives) indicate purity .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalyst use : Anhydrous sodium acetate in glacial acetic acid improves hydrazone formation .
- Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates before final cyclization .
Q. What strategies address low solubility in biological assays?
- Derivatization : Introduce polar groups (e.g., hydroxyl or amino substituents) via post-synthetic modifications .
- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .
Q. How can researchers resolve contradictions in reported biological activity data?
- Comparative assays : Standardize in vitro conditions (e.g., Mycobacterium tuberculosis H37Rv strain for antitubercular activity) .
- Molecular docking : Validate target engagement (e.g., 14-α-demethylase lanosterol for antifungal activity) using software like AutoDock Vina .
Q. What computational methods predict structure-activity relationships (SAR)?
- DFT calculations : Analyze electron distribution in the 1,2,4-oxadiazole ring to correlate with antimicrobial potency .
- QSAR modeling : Use topological descriptors (e.g., Wiener index) to link pyrazolo-pyrazine substitutions with IC₅₀ values .
Q. How are stereochemical uncertainties resolved in fused heterocycles?
- Single-crystal XRD : Determines dihedral angles between aromatic planes (e.g., 8.0° twist in pyrazole-benzene systems) .
- NOESY NMR : Identifies spatial proximity of methoxy and methyl groups in crowded regions .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
